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Introduction

Butyl sorbate, the butyl ester of sorbic acid, is a food preservative with antimicrobial properties
against a range of spoilage microorganisms, including yeasts, molds, and some bacteria.[1] As
a member of the sorbate family, its mechanism of action is primarily attributed to the disruption
of microbial cell membranes and the inhibition of essential metabolic pathways.[2][3] The
undissociated form of the acid is the active component, making its efficacy pH-dependent.[2][3]
This document provides detailed application notes, experimental protocols, and an overview of
the antimicrobial mechanism of butyl sorbate for research and development purposes.

Physicochemical Properties
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Property

Value

Reference

Chemical Name

butyl (2E,4E)-hexa-2,4-

[4]

dienoate
CAS Number 7367-78-4 [4]
Molecular Formula C10H1602 [5]
Molecular Weight 168.23 g/mol [5]
Colorless clear liquid
Appearance . [4]
(estimated)
- _ 221.00 to 223.00 °C @ 760.00
Boiling Point [4]
mm Hg
Flash Point 97.22 °C [4]
- Soluble in alcohol; Insoluble in
Solubility [4]

water

Antimicrobial Efficacy (Quantitative Data)

Direct quantitative data on the Minimum Inhibitory Concentration (MIC) of butyl sorbate

against a wide range of foodborne microorganisms is limited in publicly available literature.

However, data from studies on sorbic acid, potassium sorbate, and other sorbic acid esters can

provide valuable insights into the expected efficacy. The antimicrobial activity of sorbates is pH-

dependent, with higher efficacy at lower pH values.[6][7]

Note: The following tables summarize MIC values for sorbic acid and potassium sorbate, which

are structurally related to butyl sorbate and are expected to have a similar spectrum of activity.

The lipophilicity of butyl sorbate may influence its efficacy in different food matrices.

Table 1: Minimum Inhibitory Concentration (MIC) of Sorbic Acid Against Various

Microorganisms
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Microorganism pH MIC (ppm) Reference
Escherichia coli 5.5 >1000 [7]
Staphylococcus
55 500 [7]

aureus
Salmonella

o 55 1000 [7]
Typhimurium
Aspergillus niger 5.0 500 [8]
Penicillium notatum 5.0 200 [9]
Saccharomyces

o 4.5 100 [10]
cerevisiae
Zygosaccharomyces
by'?" Y 4.0 800 [11]

ailii

Table 2: Minimum Inhibitory Concentration (MIC) of Potassium Sorbate Against Various

Microorganisms

Microorganism pH MIC (ppm) Reference
Listeria

monocytogenes 60 >5000 2]
Pseudomonas putida 6.0 >5000 [12]
Yersinia enterocolitica 5.0 2500 [12]
Aeromonas hydrophila 5.0 1000 [12]
Aspergillus niger 55 1500 [8]
Penicillium expansum 5.0 500 [8]

Mechanism of Antimicrobial Action

The antimicrobial action of sorbates, including butyl sorbate, is multifaceted and not fully

elucidated at the molecular signaling level. The primary mechanisms are understood to be:
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 Disruption of Cell Membrane: The lipophilic nature of the undissociated sorbic acid allows it
to pass through the microbial cell membrane.[1] Inside the cell, where the pH is generally
higher, the acid dissociates, releasing protons and acidifying the cytoplasm. This disrupts the
transmembrane proton gradient, interfering with cellular processes such as ATP synthesis
and nutrient transport.[1][13]

e Inhibition of Cellular Enzymes: Sorbates can inhibit various essential enzymes involved in
microbial metabolism.[1][14] This includes enzymes of the Krebs cycle and other metabolic
pathways, leading to the cessation of growth and eventual cell death.

Microbial Cell

Click to download full resolution via product page

Caption: Generalized antimicrobial action of sorbates.

Experimental Protocols

The following are generalized protocols for evaluating the efficacy of butyl sorbate as a food
preservative. These should be adapted and optimized for specific food matrices and target
microorganisms.
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Determination of Minimum Inhibitory Concentration
(MIC) by Broth Microdilution Method

This protocol determines the lowest concentration of butyl sorbate that inhibits the visible
growth of a target microorganism.

Materials:

Butyl sorbate stock solution (prepared in a suitable solvent, e.g., ethanol, and then diluted
in the growth medium)

» Sterile 96-well microtiter plates

o Appropriate liquid growth medium (e.g., Tryptic Soy Broth for bacteria, Yeast Mold Broth for
fungi)

e Microorganism culture in the logarithmic growth phase, adjusted to a standardized
concentration (e.g., 1 x 106 CFU/mL)

e Microplate reader or visual inspection
Procedure:

o Serial Dilution: Prepare a two-fold serial dilution of the butyl sorbate stock solution across
the wells of the 96-well plate using the appropriate growth medium. The final volume in each
well should be 100 pL.

 Inoculation: Inoculate each well (except for the negative control) with 100 pL of the
standardized microorganism suspension, resulting in a final volume of 200 pL and a 1:2
dilution of the butyl sorbate concentrations. The final inoculum concentration should be
approximately 5 x 10"5 CFU/mL.

e Controls:

o Positive Control: Wells containing only the growth medium and the microorganism (no
butyl sorbate).
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o Negative Control: Wells containing only the growth medium (no microorganism or butyl
sorbate).

 Incubation: Incubate the microtiter plate at the optimal temperature and time for the growth of
the target microorganism (e.g., 37°C for 24-48 hours for bacteria; 25-30°C for 48-72 hours
for yeasts and molds).

e MIC Determination: The MIC is the lowest concentration of butyl sorbate at which no visible
growth (turbidity) is observed. This can be determined visually or by measuring the optical
density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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